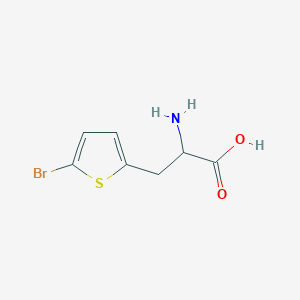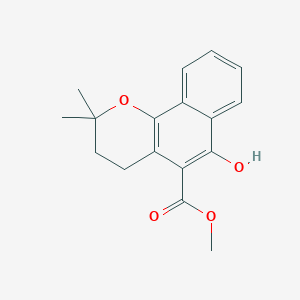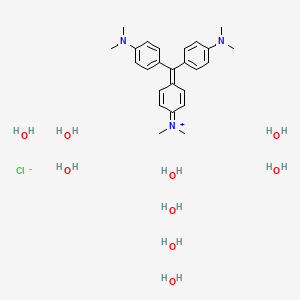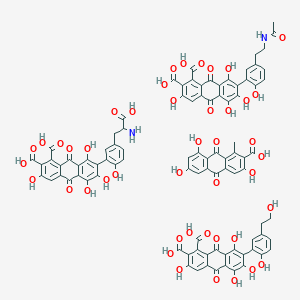![molecular formula C13H16N2O B3029338 1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one CAS No. 625829-51-8](/img/structure/B3029338.png)
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one
Übersicht
Beschreibung
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential use in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by interacting with specific targets in cells, such as enzymes, receptors, or ion channels. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. It has also been shown to modulate the activity of certain receptors, such as the serotonin receptor, which is involved in neurotransmission.
Biochemical and Physiological Effects:
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of Plasmodium falciparum, the parasite that causes malaria, and inhibit the replication of human immunodeficiency virus (HIV). It has also been shown to modulate the expression of certain genes and proteins involved in cell signaling pathways, such as the MAPK/ERK pathway and the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have good stability and solubility in various solvents. It has also been shown to have low toxicity and high selectivity for certain biological targets. However, there are also limitations to using this compound in lab experiments. It may have off-target effects on other biological molecules, and its mechanism of action may not be fully understood.
Zukünftige Richtungen
There are several future directions for the research on 1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one. One direction is to further investigate its mechanism of action and identify its specific targets in cells. Another direction is to explore its potential use in combination with other drugs or therapies for the treatment of cancer, malaria, and HIV. Additionally, further research is needed to optimize its synthesis method and improve its selectivity and potency for specific biological targets. Finally, its potential use as a fluorescent probe for imaging biological molecules and as a chiral auxiliary in asymmetric synthesis should be further explored.
In conclusion, 1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one is a heterocyclic compound that has potential use in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its mechanism of action and optimize its use in scientific research.
Wissenschaftliche Forschungsanwendungen
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one has potential use in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. This compound has been shown to have anticancer, antimalarial, and antiviral activities. It has also been studied for its potential use as a fluorescent probe for imaging biological molecules and as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
spiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-12-13(5-7-14-8-6-13)9-10-3-1-2-4-11(10)15-12/h1-4,14H,5-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKQGBFPIZRFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719198 | |
| Record name | 1',4'-Dihydro-2'H-spiro[piperidine-4,3'-quinolin]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one | |
CAS RN |
625829-51-8 | |
| Record name | 1',4'-Dihydro-2'H-spiro[piperidine-4,3'-quinolin]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















